molecular formula C12H16FNO4S2 B2437359 N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide CAS No. 850721-11-8

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide

Cat. No.: B2437359
CAS No.: 850721-11-8
M. Wt: 321.38
InChI Key: ZJJFLAYIEKGVGI-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a sulfonamide group, a fluorobenzene ring, and a dioxothiolan moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-ethyl-1,1-dioxothiolan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated fluorobenzene derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
  • N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine
  • N’-(1,1-dioxothiolan-3-yl)benzohydrazide

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzene ring, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S2/c1-2-14(11-7-8-19(15,16)9-11)20(17,18)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJFLAYIEKGVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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